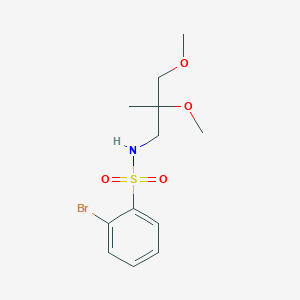

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

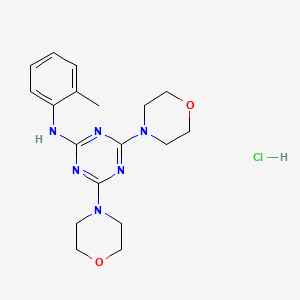

The compound “2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide” is an organic compound containing a benzene ring, a bromine atom, a sulfonamide group, and a 2,3-dimethoxy-2-methylpropyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine atom, the sulfonamide group, and the 2,3-dimethoxy-2-methylpropyl group onto the benzene ring. The exact order and conditions of these steps would depend on the specific reactivity of these groups and the desired final product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine atom and the sulfonamide group could potentially influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which can act as a nucleophile or base. The 2,3-dimethoxy-2-methylpropyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .Scientific Research Applications

Synthetic Chemistry Applications

Sulfonamide derivatives have been extensively utilized as catalysts and reagents in organic synthesis. A notable example is the use of N-bromo sulfonamide reagents in catalyzing the synthesis of complex organic molecules. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been synthesized and characterized for its application in facilitating the tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives, and arylaldehydes, showcasing the utility of such compounds in creating 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction (Khazaei et al., 2014). This highlights the roles of N-bromo sulfonamide derivatives in synthesizing valuable organic compounds with high yields and efficiency, benefitting synthetic organic chemistry significantly.

Material Science and Catalysis

In material science, sulfonamide derivatives have been explored for their potential in creating new materials with unique properties. For example, the synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes have been studied for their structural properties and biological activities. Such research endeavors aim to expand the utility of sulfonamide derivatives in developing materials with potential applications in various industries, including pharmaceuticals and catalysis (Chohan & Shad, 2011).

Future Directions

properties

IUPAC Name |

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-12(18-3,9-17-2)8-14-19(15,16)11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUOOZKVJUFCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)

![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)

![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)

![3-[4-(4-fluorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2667757.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)